molecular formula C8H4ClNO3 B12277471 7-Chlorobenzo[d]oxazole-2-carboxylic acid

7-Chlorobenzo[d]oxazole-2-carboxylic acid

Katalognummer: B12277471
Molekulargewicht: 197.57 g/mol
InChI-Schlüssel: UCTBAOQIDGUQMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chlorobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position makes this compound unique and potentially useful in various scientific applications .

Vorbereitungsmethoden

The synthesis of 7-Chlorobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with chloroacetic acid in the presence of a dehydrating agent. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up. The use of catalysts and controlled reaction environments ensures higher yields and purity of the final product .

Analyse Chemischer Reaktionen

7-Chlorobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

7-Chlorobenzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Chlorobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

7-Chlorobenzo[d]oxazole-2-carboxylic acid can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H4ClNO3

Molekulargewicht

197.57 g/mol

IUPAC-Name

7-chloro-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12)

InChI-Schlüssel

UCTBAOQIDGUQMK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.